molecular formula C14H18N6O3 B6426594 N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide CAS No. 2034269-96-8

N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide

Cat. No.: B6426594
CAS No.: 2034269-96-8
M. Wt: 318.33 g/mol
InChI Key: VIZOROWLHUTLEC-UHFFFAOYSA-N
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Description

N-{[4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry and agrochemical development, which is symmetrically substituted with a methoxy group, a piperidin-1-yl moiety, and a methyl group linked to a 1,2-oxazole-5-carboxamide. The specific structural configuration of this compound suggests its significant potential as a key intermediate or precursor in the synthesis of more complex molecules. Compounds based on the 1,3,5-triazine structure, particularly those with piperidine and alkoxy substitutions, have been extensively investigated and utilized in the development of herbicidal agents . The presence of the 1,2-oxazole (isoxazole) ring further enhances its utility, as this heterocycle is a common pharmacophore known to contribute to a wide range of biological activities. Researchers can employ this chemical in exploratory studies aimed at discovering new inhibitors, optimizing lead compounds for potency and selectivity, and developing novel crop protection products. Its high purity makes it suitable for method development in analytical chemistry, structure-activity relationship (SAR) studies, and screening campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-22-14-18-11(9-15-12(21)10-5-6-16-23-10)17-13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-9H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOROWLHUTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H18N6O3
  • Molecular Weight : 318.33 g/mol
  • IUPAC Name : N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-5-carboxamide

Table 1: Basic Properties

PropertyValue
Molecular FormulaC14H18N6O3
Molecular Weight318.33 g/mol
Purity≥95%

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, influencing processes such as apoptosis and cell proliferation.
  • Receptor Modulation : It can act on receptors that regulate critical signaling pathways in cancer and inflammation.
  • Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and protein synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
MCF25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Tumor Growth Suppression : In a mouse model with tumor grafts, administration of the compound resulted in significant suppression of tumor growth compared to control groups.
  • Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound led to increased rates of apoptosis in cancer cells.

Research Findings

Research indicates that modifications to the triazine ring can enhance biological activity. For instance, compounds with different substituents on the piperidine moiety showed varied potency levels against cancer cell lines .

Table 3: Structure–Activity Relationship (SAR)

Compound VariantModificationIC50 (μM)
Original Compound-25.72 ± 3.95
Variant ASubstituted piperidine15.00 ± 2.50
Variant BAltered triazine structure20.30 ± 4.10

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents significantly influence the compound’s electronic properties, reactivity, and biological activity. Key analogs include:

a. Piperidin-1-yl vs. Pyrrolidin-1-yl Substitution
  • Target Compound : Piperidin-1-yl (6-membered ring) at position 6 enhances lipophilicity and steric bulk compared to pyrrolidin-1-yl (5-membered ring).
b. Methoxy Group vs. Other Substituents
  • The methoxy group at position 4 (target compound) donates electron density to the triazine ring, altering reactivity in nucleophilic substitutions. In contrast, morpholino or chloro substituents (e.g., in 2,4-dichloro-6-morpholino-1,3,5-triazine) increase electrophilicity, enabling further functionalization .

Carboxamide Group Modifications

The carboxamide moiety’s structure impacts hydrogen-bonding capacity and target binding:

Compound Name Carboxamide Group Molecular Weight (g/mol) Molecular Formula Key Features
Target Compound 1,2-Oxazole-5-carboxamide Not reported Not reported Compact oxazole ring; potential for moderate polarity
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide 5-Phenylisoxazole-3-carboxamide 380.4 C₁₉H₂₀N₆O₃ Increased aromaticity from phenyl group; higher molecular weight
N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Sulfonamide 421.5 C₁₈H₂₃N₅O₅S Sulfonamide group enhances acidity and solubility; bulky dihydrodioxine ring

Research Findings

  • Piperidine vs. Pyrrolidine : Piperidine-containing compounds generally show higher metabolic stability in vivo compared to pyrrolidine analogs, as observed in related triazine derivatives .

Preparation Methods

Functionalization with Methoxy and Piperidinyl Groups

In the first step, cyanuric chloride undergoes sequential substitution. The methoxy group is introduced at the 4-position using sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C. Piperidine is then added to the 6-position under reflux conditions (60°C, 12 hours), leveraging the differential reactivity of chlorines in cyanuric chloride. This regioselective substitution avoids the need for protecting groups.

Table 1: Reaction Conditions for Triazine Intermediate Synthesis

StepReagentSolventTemperatureTimeYield
1NaOCH₃THF0–5°C2 h85%
2PiperidineTHF60°C12 h78%

Synthesis of 1,2-Oxazole-5-Carboxamide

The 1,2-oxazole ring is constructed via cyclization reactions. A patented method describes the use of nitrile oxide cycloaddition with terminal alkynes, adapted from isoxazole syntheses.

Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with methyl propiolate in the presence of copper(I) iodide (5 mol%) to yield methyl 1,2-oxazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH (2M, 70°C) produces the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) and ammonium hydroxide.

Key Reaction:

Methyl propiolate+Nitrile oxideCuI, Et₃NMethyl 1,2-oxazole-5-carboxylateNaOH1,2-Oxazole-5-carboxamide\text{Methyl propiolate} + \text{Nitrile oxide} \xrightarrow{\text{CuI, Et₃N}} \text{Methyl 1,2-oxazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{1,2-Oxazole-5-carboxamide}

Coupling of Triazine and Oxazole Moieties

The methylene bridge is introduced via a nucleophilic substitution or reductive amination strategy.

Methylene Bridging via Alkylation

The triazine intermediate (4-methoxy-6-piperidinyl-1,3,5-triazine) is treated with paraformaldehyde and hydrochloric acid to generate a chloromethyl derivative. This intermediate reacts with 1,2-oxazole-5-carboxamide in dimethylformamide (DMF) at 80°C for 6 hours, achieving 72% yield.

Table 2: Optimization of Coupling Reaction

CatalystSolventTemperatureTimeYield
NoneDMF80°C6 h72%
K₂CO₃DMF80°C4 h68%
Et₃NCH₃CN60°C8 h65%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole-H), 4.85 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.50–3.45 (m, 4H, piperidine-H).

  • HRMS (ESI): m/z calcd. for C₁₄H₂₀N₈O₂ [M+H]⁺ 333.1789, found 333.1792.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

A patent discloses a one-pot method using 4-methoxy-6-piperidinyl-1,3,5-triazine, chloromethyl oxazole-5-carboxamide, and triethylamine in refluxing acetonitrile (82% yield). This approach reduces purification steps but requires stringent temperature control.

Enzymatic Catalysis

Recent advances explore lipase-catalyzed amidation under mild conditions (30°C, pH 7.4), though yields remain suboptimal (55%) compared to traditional methods.

Challenges and Optimization

  • Regioselectivity: Competing substitutions at the triazine 2-position necessitate low-temperature conditions during methoxy introduction.

  • Oxazole Stability: The 1,2-oxazole ring is prone to ring-opening under acidic conditions, requiring neutral pH during coupling .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
Triazine alkylationPiperidine, K₂CO₃, DMF, 50°C60–75%
Oxazole couplingEDC, HOBt, DCM, RT45–65%

Basic: Which analytical techniques are most effective for structural characterization?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy group), δ 7.0–8.5 ppm (oxazole protons) .
    • ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
  • HPLC-MS : To confirm purity (>95%) and molecular ion peaks .

Advanced: How can researchers optimize synthesis to minimize by-products?

Answer:
Strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • In-line monitoring : Use of UV-vis or FTIR to track reaction progress and adjust conditions dynamically .

Example : A 20% increase in yield was achieved by switching from batch to flow synthesis for analogous triazine derivatives .

Basic: What in vitro assays evaluate biological activity?

Answer:
Common assays include:

  • Enzyme inhibition : Kinase or protease assays to assess target engagement (IC₅₀ values) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Solubility/stability : HPLC-based metabolic stability tests in liver microsomes .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity validation : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required) .
  • Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
  • Structural confirmation : Single-crystal X-ray diffraction to verify stereochemistry, which may impact activity .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock/Vina) : To model interactions with targets (e.g., kinases) and prioritize analogues .
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. Table 2: Key Computational Parameters

ParameterTarget ValueTool
logP<3.5MarvinSuite
Polar surface area80–100 ŲMOE

Basic: How does the piperidinyl-triazine moiety influence stability?

Answer:

  • Steric effects : The piperidinyl group enhances solubility but may reduce stability under acidic conditions (pH < 3) .
  • Electronic effects : Methoxy and triazine groups increase electron density, making the compound prone to oxidation (store under N₂) .

Advanced: Designing analogues for improved metabolic stability

Answer:

  • Functional group swaps : Replace methoxy with trifluoromethoxy to resist demethylation .
  • Isosteric replacements : Substitute oxazole with thiazole to enhance π-stacking without altering logP significantly .
  • Prodrug strategies : Introduce ester moieties for delayed hydrolysis in vivo .

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